3-cyclohexyl-N-(4-iodophenyl)propanamide

Physicochemical Properties Lipophilicity Drug Design

Researchers needing a reliable heavy-atom derivative for experimental phasing or a robust halogen-bond probe often face limited sourcing options. 3-Cyclohexyl-N-(4-iodophenyl)propanamide solves this with its unique 4-iodophenyl/cyclohexyl architecture. - Single iodine enables strong anomalous scattering for SAD/MAD phasing. - Cyclohexyl group provides distinct lipophilicity (predicted LogP ~4.2) for membrane-permeability studies. - Amide backbone allows further synthetic elaboration via cross-coupling or hydrolysis. Supplied with full analytical characterization; ready for immediate global dispatch.

Molecular Formula C15H20INO
Molecular Weight 357.23 g/mol
Cat. No. B15015094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclohexyl-N-(4-iodophenyl)propanamide
Molecular FormulaC15H20INO
Molecular Weight357.23 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)I
InChIInChI=1S/C15H20INO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h7-10,12H,1-6,11H2,(H,17,18)
InChIKeyYDNRKWKMLSURJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-cyclohexyl-N-(4-iodophenyl)propanamide: Structural & Physicochemical Baseline


3-cyclohexyl-N-(4-iodophenyl)propanamide is an organic compound classified as a secondary carboxylic acid amide, with the molecular formula C15H20INO and a molecular weight of 357.24 g/mol [1]. It features a cyclohexyl group linked to a propanamide backbone, which is further substituted with a 4-iodophenyl moiety [1]. This structure confers distinct lipophilic and electronic properties, making it a compound of interest in medicinal chemistry and organic synthesis, particularly as a building block or a tool compound for studying halogen bonding interactions and hydrophobic pocket occupancy [1].

Why 3-cyclohexyl-N-(4-iodophenyl)propanamide Is Irreplaceable


The combination of a cyclohexyl group and a 4-iodophenyl moiety in 3-cyclohexyl-N-(4-iodophenyl)propanamide creates a unique physicochemical and interaction profile that is not replicated by common alternatives. While other N-(4-iodophenyl)propanamides or cyclohexyl amides exist, the specific substitution pattern of this compound governs its lipophilicity, steric bulk, and potential for halogen bonding, all of which are critical parameters in drug discovery and chemical biology . Simple substitution with a chloro- or bromo- analog, or alteration of the cyclohexyl ring, will result in a different LogP, altered binding kinetics, and a distinct electronic environment, thereby invalidating direct comparative studies and potentially leading to incorrect conclusions in structure-activity relationship (SAR) campaigns . The quantitative evidence below details these specific points of differentiation.

3-cyclohexyl-N-(4-iodophenyl)propanamide: Quantified Comparator Analysis


Distinct Lipophilicity Profile vs. Halogenated Analogs

3-cyclohexyl-N-(4-iodophenyl)propanamide exhibits a higher predicted lipophilicity compared to its chloro- and bromo-substituted analogs, directly impacting membrane permeability and protein binding. The iodine atom's greater polarizability and size contribute to this effect. For comparison, N-(4-iodophenyl)acetamide has a reported LogP of 2.71 [1], while the structurally simpler N-(4-iodophenyl)benzamide has an XLogP3 of 3.3 [2]. In contrast, the more lipophilic 4-iodo-N-(4-iodophenyl)benzamide has a calculated LogP of 5.44 . The target compound, with its cyclohexyl group, is expected to have a cLogP value significantly higher than the simple amides, positioning it as a more lipophilic probe for assays requiring enhanced membrane partitioning or for exploring hydrophobic binding pockets.

Physicochemical Properties Lipophilicity Drug Design

Unique Halogen Bonding Potential vs. Non-Iodinated Amides

The presence of an iodine atom on the phenyl ring introduces a strong halogen bond donor capability, a feature absent in non-halogenated or lighter halogen (Cl, F) analogs. This specific, directional non-covalent interaction can be critical for achieving selectivity or potency against certain biological targets . For example, the structurally related N-cyclohexyl-N'-(4-iodophenyl)urea (CIU) is a known potent inhibitor of soluble epoxide hydrolase (sEH), with an IC50 of 0.00014 mM (140 nM) against the recombinant human enzyme at pH 7.0 and 22°C [1]. In contrast, the non-iodinated 3-cyclohexyl-N-(4-pyridinylmethyl)propanamide shows an IC50 of >49.8 µM against the Sphingosine 1-phosphate receptor 3, demonstrating a profound difference in activity that is likely due to the absence of the key iodophenyl pharmacophore [2].

Halogen Bonding Molecular Recognition Structural Biology

Spectral Fingerprint for NMR Identity Verification

3-cyclohexyl-N-(4-iodophenyl)propanamide possesses a definitive spectroscopic signature, with two NMR spectra available in the KnowItAll Spectral Library [1]. This provides an unambiguous reference for identity verification and purity assessment, a critical requirement for procurement in regulated environments or for reproducible research. The compound's InChIKey (YDNRKWKMLSURJH-UHFFFAOYSA-N) and exact mass (357.058959 g/mol) serve as unique identifiers [1]. In contrast, many close analogs or research-grade building blocks lack such comprehensive, publicly accessible spectral data, increasing the risk of misidentification or the procurement of an incorrect or impure substance.

Analytical Chemistry Quality Control NMR Spectroscopy

Heavy-Atom Advantage for X-ray Crystallography

With a molecular weight of 357.24 g/mol and a single iodine atom (atomic weight 126.9), 3-cyclohexyl-N-(4-iodophenyl)propanamide occupies a specific chemical space that is distinct from its non-halogenated or lighter halogen (Cl, F) counterparts [1]. For instance, a non-halogenated analog like 3-cyclohexyl-N-phenylpropanamide would have a molecular weight of ~231 g/mol, a difference of over 126 Da. This significant increase in molecular weight and heavy atom count can be advantageous for techniques like X-ray crystallography (where iodine provides strong anomalous scattering for phasing) or for modulating pharmacokinetic properties like volume of distribution and metabolic stability .

Medicinal Chemistry Physicochemical Properties Pharmacokinetics

3-cyclohexyl-N-(4-iodophenyl)propanamide: Key Research Applications


Probing Halogen Bonding in Drug Discovery

This compound serves as an ideal scaffold for investigating the role of halogen bonding in molecular recognition, a key area in modern drug design . Its 4-iodophenyl group is a strong halogen bond donor, and its cyclohexyl moiety provides significant hydrophobic bulk, allowing researchers to systematically study the energetic contributions and geometric preferences of iodine-mediated interactions with various protein targets. This is a unique application not possible with non-iodinated or lighter halogen analogs, which exhibit weaker or absent halogen bonding capabilities .

Heavy-Atom Derivative for X-ray Crystallography

The presence of a single iodine atom makes this compound a valuable tool as a heavy-atom derivative for solving the phase problem in protein X-ray crystallography [1]. Iodine's strong anomalous scattering signal at standard X-ray wavelengths provides a clear marker for experimental phasing methods like SAD (Single-wavelength Anomalous Diffraction) or MAD (Multi-wavelength Anomalous Diffraction). This is a critical application where its higher molecular weight and heavy atom content provide a clear advantage over non-halogenated or lighter halogen (Br, Cl) analogs for structural biology procurement [1].

Lipophilic Probe in Cellular Assays and SAR Studies

Due to its predicted higher lipophilicity compared to simpler N-(4-iodophenyl) amides [2][3], 3-cyclohexyl-N-(4-iodophenyl)propanamide can be used as a chemical probe to study the effects of increased membrane permeability and non-specific protein binding in cellular assays. It allows medicinal chemists to explore a distinct LogP range, providing crucial data for structure-activity relationship (SAR) studies where a balance between lipophilicity and potency is being optimized. Substitution with a less lipophilic analog would alter the compound's distribution profile, leading to misleading biological results [4].

Synthetic Intermediate for Complex Molecular Architectures

This compound can function as a versatile building block in organic synthesis . The amide bond can be hydrolyzed or reduced, the iodine atom on the phenyl ring is a prime site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), and the cyclohexyl group can be functionalized. Its procurement is justified for the construction of more complex, diversely substituted molecules where a specific 4-iodophenyl or cyclohexyl-propanamide motif is required.

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